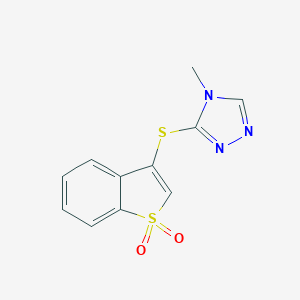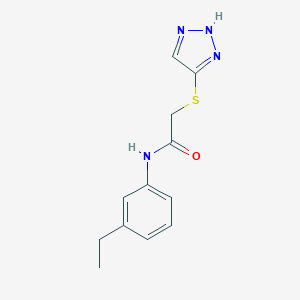![molecular formula C17H18ClNO2 B249483 3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B249483.png)
3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide, also known as SR9009, is a synthetic compound that has gained attention in the scientific community for its potential applications in the field of exercise physiology and metabolism. SR9009 is a selective androgen receptor modulator (SARM) that has been shown to improve endurance, increase muscle mass, and reduce body fat in animal studies.
Wirkmechanismus
3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide works by activating a protein called Rev-erbα, which is involved in regulating the body's circadian rhythm and metabolism. By activating Rev-erbα, 3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide can increase the number of mitochondria in muscle cells, which improves energy production and endurance. Additionally, 3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide can increase the metabolic rate of adipose tissue, which leads to a reduction in body fat.
Biochemical and Physiological Effects:
Animal studies have shown that 3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide can increase endurance, improve muscle function, and reduce body fat. These effects are thought to be due to the activation of Rev-erbα, which increases the number of mitochondria in muscle cells and increases the metabolic rate of adipose tissue.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide in lab experiments is that it has been well-studied in animal models and has shown promising results in improving endurance and reducing body fat. However, one limitation of using 3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide is that its effects on humans are not yet well-understood, and more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide. One area of interest is its potential use in treating metabolic disorders such as obesity and type 2 diabetes. Additionally, more research is needed to determine the safety and efficacy of 3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide in humans, as well as its potential applications in sports performance and anti-aging. Finally, further studies are needed to elucidate the mechanism of action of 3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide and its effects on various tissues and organs in the body.
Synthesemethoden
3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide is synthesized through a multi-step process starting with the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base to form the final product, 3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide has been shown to have potential applications in the fields of exercise physiology and metabolism. Animal studies have demonstrated that 3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide can increase endurance and improve muscle function by increasing the number of mitochondria in muscle cells. Additionally, 3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide has been shown to reduce body fat by increasing the metabolic rate of adipose tissue.
Eigenschaften
Produktname |
3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide |
|---|---|
Molekularformel |
C17H18ClNO2 |
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C17H18ClNO2/c1-12-6-7-16(10-13(12)2)21-9-8-19-17(20)14-4-3-5-15(18)11-14/h3-7,10-11H,8-9H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
SYTIIHYJHYXCRB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)Cl)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)

![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)


![{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B249419.png)
![4-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-2-butyn-1-ol](/img/structure/B249421.png)

![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B249425.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B249426.png)
![N-(2-benzoylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B249427.png)